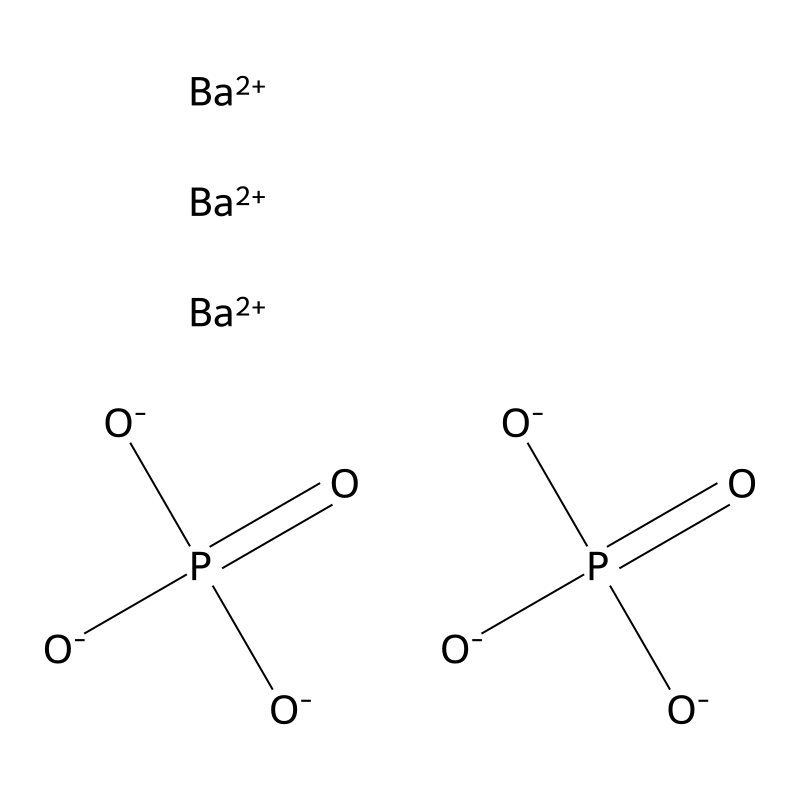

Barium phosphate

Ba3O8P2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Ba3O8P2

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomaterials and Bone Regeneration:

- Bone substitute and Scaffolding: Barium phosphate, due to its chemical similarity to hydroxyapatite (a major component of bone), is being investigated as a potential biocompatible material for bone repair and regeneration. Studies have shown that barium phosphate scaffolds can promote bone cell growth and differentiation, making them promising candidates for bone tissue engineering [].

Lasers and Photonics:

- Pulsed Lasers: Barium phosphate exhibits excellent optical properties, including high transparency and low refractive index dispersion. This makes it a valuable material for creating high-power pulsed lasers used in various scientific applications, such as material processing, spectroscopy, and remote sensing [].

Fuel Cells and Sensors:

- Proton Conductors: Barium phosphate possesses the ability to conduct protons, making it a potential candidate for use in solid-state proton conductors. These materials are crucial for developing efficient and clean fuel cells and other electrochemical devices [].

Environmental Remediation:

- Adsorbent for Heavy Metals: Barium phosphate can act as an effective adsorbent for removing heavy metals from contaminated water and soil. Research suggests that its high surface area and specific binding properties make it suitable for environmental remediation efforts [].

Other Research Areas:

Beyond the applications mentioned above, barium phosphate is also being explored in various other research areas, including:

- Catalysis: As a catalyst for various chemical reactions

- Drug delivery: As a carrier for drug delivery systems

- Antimicrobial coatings: For developing surfaces with antibacterial properties

Barium phosphate appears as a white or off-white crystalline solid. It has a tetragonal crystal structure, where barium ions are surrounded by phosphate ions in a stable lattice. The oxidation state of barium in this compound is +2, while the phosphate anion carries a -3 charge. Barium phosphate is sparingly soluble in water and does not react with it but dissolves in acidic solutions. Its melting point is approximately 1560°C, indicating high thermal stability .

Barium phosphate is considered slightly toxic upon ingestion or inhalation. It can cause irritation to the eyes, skin, and respiratory system. Exposure to high levels of barium phosphate dust may lead to barium poisoning, resulting in muscle weakness, nausea, and difficulty breathing.

Precautions:

- Wear gloves, safety glasses, and a respirator when handling barium phosphate.

- Avoid inhalation and ingestion of the compound.

- Wash hands thoroughly after handling.

- Acid-Base Reactions: It reacts with strong acids to produce soluble barium salts and phosphoric acid:

- Thermal Decomposition: At elevated temperatures, it decomposes into barium pyrophosphate and phosphorus pentoxide:

- Precipitation Reactions: It can be synthesized through precipitation from solutions of barium salts and phosphates:

These reactions underscore its utility in various chemical processes and applications .

Barium phosphate can be synthesized using several methods:

- Precipitation Method: This involves mixing solutions of a soluble barium salt (e.g., barium chloride) with a phosphate source (e.g., sodium phosphate). The reaction results in the precipitation of barium phosphate.Example:

- Reaction with Metaphosphoric Acid: Barium carbonate can react with metaphosphoric acid to yield barium metaphosphate:

These methods allow for the controlled synthesis of barium phosphate under various conditions .

Barium phosphate has diverse applications across several fields:

- Ceramics Production: Used in manufacturing ceramics due to its thermal stability.

- Phosphors: Employed in electronic displays as a phosphor material.

- Specialized Glasses: Forms part of glass compositions that require high melting points and thermal expansion coefficients.

- Chemical Reagent: Acts as a reagent in various chemical syntheses and analyses .

Research on the interactions of barium phosphate with other substances reveals its role in corrosion protection when used as a coating on magnesium alloys. Studies indicate that it enhances corrosion resistance compared to calcium phosphate coatings. Additionally, its interaction with acidic environments facilitates the release of phosphate ions, which can be beneficial for agricultural applications .

Similar Compounds: Comparison

Barium phosphate shares similarities with several other compounds, each possessing unique properties:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Barium Dihydrogen Phosphate | Contains dihydrogen phosphate anions; used in fertilizers. | |

| Barium Metaphosphate | Soluble in acids; used in specialized glasses. | |

| Barium Phosphide | Binary compound; used in semiconductors. |

Barium phosphate's unique ionic structure and low solubility distinguish it from these similar compounds, making it particularly useful in applications requiring stability under high temperatures and specific chemical environments .

The study of barium phosphate traces back to the early 19th century, following Sir Humphry Davy’s isolation of elemental barium in 1808. Initial investigations focused on synthesizing barium salts, with the first documented preparation of barium phosphate involving the reaction of barium nitrate (Ba(NO₃)₂) with ammonium dihydrogen phosphate (NH₄H₂PO₄). By the mid-20th century, X-ray crystallography revealed its rhombohedral structure (space group R3m), closely resembling strontium phosphate. Early applications centered on its use in optical glasses and phosphors, leveraging its high refractive index and ultraviolet transparency.

Significance in Materials Science and Inorganic Chemistry

Barium phosphate’s significance stems from its dual role as a functional material and a structural analog for marine barite (BaSO₄). Its crystalline and amorphous forms exhibit:

- Piezoelectricity: Strong electromechanical coupling for sensor technologies.

- Thermoelectricity: Efficient heat-to-electricity conversion in waste recovery systems.

- Optical properties: Tunable luminescence when doped with rare-earth ions (e.g., Tm³⁺, Ce³⁺).

In marine chemistry, barium phosphate acts as a precursor to barite, facilitating the sequestration of oceanic carbon and trace metals.

Current Research Landscape and Trends

Recent advancements focus on:

- Nanostructured synthesis: Biosynthesis using bacterial solutions to produce 20–100 nm flakes.

- Doping strategies: Cadmium doping to induce relaxor behavior in dielectric applications.

- Catalysis: Enhancing selectivity in alkoxylation and esterification reactions.

- Marine biogeochemistry: Elucidating organically mediated nucleation pathways in barite formation.

Crystal Systems of Barium Phosphate Compounds

Rhombohedral Ba₃(PO₄)₂ Structure

Ba₃(PO₄)₂ crystallizes in a rhombohedral system with the space group $$ R\overline{3}c $$, as confirmed by X-ray diffraction (XRD) analysis [1]. The structure consists of europium-doped hierarchical assemblies of nanoplates, where each barium ion coordinates with eight oxygen atoms in a distorted square antiprismatic geometry. The PO₄³⁻ tetrahedra interconnect via corner-sharing, forming a three-dimensional framework with channels occupied by Ba²⁺ ions. The lattice parameters for this phase are $$ a = 10.52 \, \text{Å} $$ and $$ c = 38.24 \, \text{Å} $$, with a characteristic interplanar spacing of 3.14 Å observed in high-resolution transmission electron microscopy (HRTEM) [1].

Notably, the reduction of Eu³⁺ to Eu²⁺ during synthesis introduces lattice distortions, evidenced by variations in Ba–O bond lengths (2.61–3.17 Å) [2]. These distortions influence photoluminescence properties, where blue emission from Eu²⁺ and red emission from Eu³⁺ coexist [1]. The structural integrity of the rhombohedral phase remains stable up to 800°C, as demonstrated by thermogravimetric analysis [1].

Triclinic Ba(H₂PO₄)₂ Structure

Ba(H₂PO₄)₂ adopts a triclinic crystal system (space group $$ P\overline{1} $$) with lattice parameters $$ a = 6.39 \, \text{Å} $$, $$ b = 12.78 \, \text{Å} $$, $$ c = 6.39 \, \text{Å} $$, $$ \alpha = 90.17^\circ $$, $$ \beta = 89.83^\circ $$, and $$ \gamma = 89.97^\circ $$ [2]. The structure features two distinct phosphorus sites: P(1) with P–O bonds ranging from 1.51–1.63 Å and P(2) with bonds of 1.50–1.66 Å [2]. Barium ions exhibit an 8-coordinate geometry, bonded to oxygen atoms from H₂PO₄⁻ groups, with Ba–O distances varying between 2.61–3.17 Å [2].

Hydrogen bonding plays a critical role in stabilizing the triclinic phase. Five inequivalent hydrogen sites form linear O–H···O bonds, with bond lengths ranging from 1.05–1.50 Å [2]. This network creates a layered arrangement of H₂PO₄⁻ groups separated by Ba²⁺ ions, distinct from the three-dimensional connectivity in rhombohedral Ba₃(PO₄)₂ [1] [2].

Polymorphic Transitions in Barium Phosphate Systems

Polymorphism in barium phosphate systems arises from variations in synthesis conditions. For instance, hydrothermal methods at 180°C favor the rhombohedral Ba₃(PO₄)₂ phase, while acidic solutions (pH < 3) promote the formation of triclinic Ba(H₂PO₄)₂ [1] [2]. Differential scanning calorimetry reveals an endothermic transition at 320°C, corresponding to the decomposition of Ba(H₂PO₄)₂ into Ba(PO₃)₂ and H₂O [2].

Table 1: Structural Parameters of Barium Phosphate Polymorphs

| Property | Rhombohedral Ba₃(PO₄)₂ [1] | Triclinic Ba(H₂PO₄)₂ [2] |

|---|---|---|

| Space group | $$ R\overline{3}c $$ | $$ P\overline{1} $$ |

| Lattice parameters (Å) | $$ a = 10.52 $$, $$ c = 38.24 $$ | $$ a = 6.39 $$, $$ b = 12.78 $$, $$ c = 6.39 $$ |

| Coordination number (Ba²⁺) | 8 | 8 |

| P–O bond range (Å) | 1.52–1.60 | 1.50–1.66 |

Computational Modeling of Barium Phosphate Structures

Density Functional Theory Approaches

Density functional theory (DFT) simulations have been employed to optimize the geometry of Ba₃(PO₄)₂ clusters. Calculations using the Perdew-Burke-Ernzerhof (PBE) functional reproduce the experimental lattice parameters within 2% error, validating the rhombohedral symmetry [1]. Charge distribution analysis reveals significant electron density transfer from Ba²⁺ to PO₄³⁻ groups, with a Mulliken charge of +1.72 on barium atoms [1].

For Ba(H₂PO₄)₂, DFT predicts a triclinic distortion energy of 0.45 eV per formula unit compared to hypothetical monoclinic analogs [2]. The calculated hydrogen bond energies (12–18 kJ/mol) align with experimental infrared spectroscopy data, confirming the stability of the O–H···O network [2].

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations of Ba₃(PO₄)₂ at 1000 K demonstrate anisotropic thermal expansion, with the $$ c $$-axis expanding 3.2% more rapidly than the $$ a $$-axis [1]. This behavior correlates with the weaker Ba–O bonds along the [1] direction. In contrast, MD studies of Ba(H₂PO₄)₂ reveal proton hopping between H₂PO₄⁻ groups above 400 K, suggesting potential ionic conductivity in the molten state [2].

Structural Relationships to Other Alkaline Earth Phosphates

Barium phosphate shares structural motifs with strontium and calcium phosphates but differs in coordination geometry. For example:

- Strontium phosphate (Sr₃(PO₄)₂): Adopts a monoclinic structure (space group $$ P2_1/c $$) with Sr²⁺ in 9-coordinate sites, compared to 8-coordinate Ba²⁺ in Ba₃(PO₄)₂ [4]. The larger ionic radius of Ba²⁺ (1.42 Å vs. 1.26 Å for Sr²⁺) reduces lattice strain, enabling higher symmetry phases [4].

- β-Tricalcium phosphate (β-Ca₃(PO₄)₂): Features a rhombohedral system ($$ R3c $$) analogous to Ba₃(PO₄)₂ but with shorter Ca–O bonds (2.35–2.74 Å vs. 2.61–3.17 Å for Ba–O) [5]. This contraction increases framework rigidity, raising the decomposition temperature by 200°C compared to barium analogs [5].

Table 2: Comparative Structural Features of Alkaline Earth Phosphates

| Compound | Crystal System | Space Group | Cation Coordination | Average M–O Bond (Å) |

|---|---|---|---|---|

| Ba₃(PO₄)₂ [1] | Rhombohedral | $$ R\overline{3}c $$ | 8 | 2.89 |

| Sr₃(PO₄)₂ [4] | Monoclinic | $$ P2_1/c $$ | 9 | 2.67 |

| β-Ca₃(PO₄)₂ [5] | Rhombohedral | $$ R3c $$ | 6–8 | 2.54 |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

13847-18-2